molecular formula C14H20N4O B11478161 Propanamide, 2,2-dimethyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-

Propanamide, 2,2-dimethyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-

Cat. No.: B11478161
M. Wt: 260.33 g/mol
InChI Key: OOWUNYLCNXRVBE-UHFFFAOYSA-N
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Description

Propanamide, 2,2-dimethyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine ring system, which is a fused bicyclic structure consisting of a pyrazole ring and a pyridine ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanamide, 2,2-dimethyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: The pyrazolo[3,4-b]pyridine core can be synthesized through the cyclization of appropriate precursors, such as hydrazines and pyridine derivatives, under acidic or basic conditions.

    Introduction of Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Amidation Reaction: The final step involves the formation of the amide bond. This can be achieved by reacting the pyrazolo[3,4-b]pyridine derivative with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2,2-dimethyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Propanamide, 2,2-dimethyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propanamide, 2,2-dimethyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, 2,2-dimethyl-: A simpler amide with similar structural features but lacking the pyrazolo[3,4-b]pyridine ring.

    Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar bicyclic structures but different substituents.

Uniqueness

Propanamide, 2,2-dimethyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- is unique due to its specific combination of the pyrazolo[3,4-b]pyridine ring and the 2,2-dimethylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

2,2-dimethyl-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)propanamide

InChI

InChI=1S/C14H20N4O/c1-8-7-9(2)15-12-10(8)11(17-18(12)6)16-13(19)14(3,4)5/h7H,1-6H3,(H,16,17,19)

InChI Key

OOWUNYLCNXRVBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=O)C(C)(C)C)C

Origin of Product

United States

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